molecular formula C19H20BrFN2O3S B11248051 N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11248051
M. Wt: 455.3 g/mol
InChI Key: HCXRWUIZAFUXEL-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

    Introduction of Bromophenyl and Fluorophenyl Groups: Through electrophilic aromatic substitution reactions, the bromophenyl and fluorophenyl groups are introduced to the piperidine ring.

    Addition of Methanesulfonyl Group: The methanesulfonyl group is added using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the carbonyl or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or fluorophenyl sites, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The methanesulfonyl group, in particular, can interact with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE
  • N-(4-BROMOPHENYL)-1-[(4-METHOXYPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

Compared to similar compounds, N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity for molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20BrFN2O3S

Molecular Weight

455.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H20BrFN2O3S/c20-16-5-9-18(10-6-16)22-19(24)15-2-1-11-23(12-15)27(25,26)13-14-3-7-17(21)8-4-14/h3-10,15H,1-2,11-13H2,(H,22,24)

InChI Key

HCXRWUIZAFUXEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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